N-(3-methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide
Description
N-(3-Methoxyphenyl)-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a trifluoromethyl-substituted pyridine moiety and a 3-methoxyphenyl group. Its structure combines a piperidine ring substituted at the 3-position with a methylamino group linked to a 3-(trifluoromethyl)pyridin-2-yl group, while the carboxamide nitrogen is attached to a 3-methoxyphenyl aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence solubility and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-26(18-17(20(21,22)23)9-4-10-24-18)15-7-5-11-27(13-15)19(28)25-14-6-3-8-16(12-14)29-2/h3-4,6,8-10,12,15H,5,7,11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRSOYBCIILXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)NC2=CC(=CC=C2)OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various pathways. The downstream effects would depend on the specific pathways that this compound affects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. In contrast, the benzylidene group in introduces rigidity, which may enhance selectivity but reduce adaptability . HTL22562’s fused pyrido-oxazine core () adds steric bulk, likely contributing to its high potency and selectivity for the CGRP receptor.
Substituent Effects :
- Trifluoromethyl Groups : Present in both the target compound and , this group improves metabolic stability and hydrophobic interactions. However, its placement on a pyridine ring (target) versus a pyridyloxy group () alters electronic effects and spatial orientation .
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 3-chlorophenyl group in , but the chloro substituent could increase membrane permeability .
However, HTL22562’s additional fused ring system and pyridinylpiperazine group confer distinct target specificity (CGRP receptor) . Compounds with oxadiazole or benzodioxole substituents () exhibit varied hydrogen-bonding and steric profiles, which could redirect activity toward kinases or enzymes requiring larger binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for similar piperidine-carboxamides, such as condensation of pre-functionalized pyridine and piperidine intermediates (e.g., as seen in ).
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
